molecular formula C20H17N3O2 B2839283 N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cinnamamide CAS No. 1798407-10-9

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cinnamamide

Cat. No.: B2839283
CAS No.: 1798407-10-9
M. Wt: 331.375
InChI Key: HDEFPDABFOXEBA-ACCUITESSA-N
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Description

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cinnamamide is a synthetic organic compound that features a pyridazinone moiety linked to a phenyl group, which is further connected to a cinnamamide structure

Scientific Research Applications

Chemistry

In chemistry, N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cinnamamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its effects on enzymes, receptors, or other molecular targets involved in disease pathways.

Industry

In industrial applications, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its structural features might also make it useful in the design of catalysts or other functional materials.

Future Directions

Future research could focus on further exploring the potential applications of this compound, particularly in the field of medicinal chemistry. Given the promising results of similar compounds in anticonvulsant activity and muscle relaxant activity , this compound could be a potential candidate for further investigation in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cinnamamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized via the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction, where the pyridazinone is reacted with a halogenated benzene derivative.

    Formation of the Cinnamamide Moiety: The final step involves the coupling of the phenyl-substituted pyridazinone with cinnamic acid or its derivatives using amide bond-forming reactions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the use of efficient catalysts to reduce reaction times and costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazinone ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone and cinnamamide moieties, potentially converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenated reagents and strong bases or acids are often employed to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halogens, nitro groups, or alkyl chains.

Mechanism of Action

The mechanism by which N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cinnamamide exerts its effects depends on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound might inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It could interact with receptors on cell surfaces, altering signal transduction pathways and affecting cellular responses.

    DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide: Similar structure but with an acetamide group instead of a cinnamamide group.

    N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide: Features a benzamide group, differing in the aromatic substitution pattern.

    N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propionamide: Contains a propionamide group, offering different steric and electronic properties.

Uniqueness

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)cinnamamide is unique due to its combination of a pyridazinone core with a cinnamamide moiety. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(E)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-23-20(25)14-12-18(22-23)16-9-5-6-10-17(16)21-19(24)13-11-15-7-3-2-4-8-15/h2-14H,1H3,(H,21,24)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEFPDABFOXEBA-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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